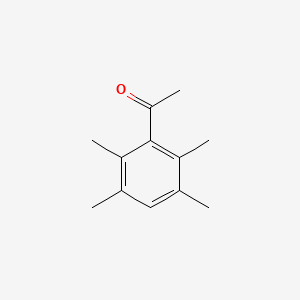

1-(2,3,5,6-Tetramethylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNRSGPJXDRATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291314 | |

| Record name | 1-(2,3,5,6-tetramethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-79-2 | |

| Record name | Methyl duryl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3,5,6-tetramethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3,5,6-TETRAMETHYL-PHENYL)-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,5,6-Tetramethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under specific conditions:

- LiAlH₄ reduction : Produces 1-(2,3,5,6-tetramethylphenyl)ethanol (2 ) in high yields (96%) .

- Other hydrides : Less reactive agents (e.g., NaBH₄) fail to reduce the ketone due to steric shielding by the 2,6-methyl groups .

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | Alcohol (2 ) | 96 | Anhydrous THF, 0°C → RT | |

| NaBH₄ | No reaction | – | Ethanol, RT |

Grignard Reagent Reactions

Grignard reagents (e.g., RMgX) form magnesium enolates (3 ) instead of typical 1,2-addition products :

textMechanism: Deprotonation at the α-carbon → Formation of resonance-stabilized enolate.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CH₃MgBr | Enolate (3 ) | 85 | Diethyl ether, 0°C |

Aldol Condensation

Under basic conditions, acetyldurene participates in aldol reactions:

| Base | Electrophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| NaOH | Benzaldehyde | Chalcone (4 ) | 72 | Ethanol, reflux |

Haloform Reaction

Acetyldurene undergoes haloform reactions to form trihaloketones (6a /Cl, 6b /Br), though hydrolysis to carboxylic acid 7 fails :

textReaction sequence: 1. X₂ (excess) → Trihaloketone 2. NaOH (attempted hydrolysis) → No product

| Halogen | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Cl₂ | 6a (Cl) | 5 days | 78 | |

| Br₂ | 6b (Br) | 2 days | 82 |

Nitration

Nitration occurs under strongly acidic conditions, yielding nitro derivatives (8 ) and methyl-nitrated byproducts (9 , 10 ) :

- Primary pathway : Electrophilic aromatic substitution at the para position.

- Side reaction : Nitration of methyl groups under harsher conditions .

| Nitrating Agent | Products | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| HNO₃/TFA | 8 (para-nitro) | 65 | 0°C → RT, 24 h | |

| Acetyl nitrate | 8 , 9 , 10 | 42 (mix) | Ac₂O/HNO₃, 0°C → RT |

1,3-Diketone Formation

Deprotonation with NaH followed by reaction with aryl methyl esters generates 1,3-diketones (5 ) :

textMechanism: Enolate formation → Nucleophilic acyl substitution.

| Base | Electrophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| NaH | Methyl benzoate | 1,3-Diketone (5 ) | 68 | THF, 0°C → RT |

Claisen-Schmidt Condensation

Reaction with mesitylaldehyde under basic conditions forms (E)-3-mesitylchalcone (1 ) exclusively :

textKey evidence: ³JHH = 16.5 Hz (NMR) confirms E-configuration[6].

| Catalyst | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KOH | Chalcone (1 ) | 88 | Ethanol, 5 h, RT |

Key Structural and Mechanistic Insights

- Steric effects : The 2,6-methyl groups hinder nucleophilic attack on the carbonyl, necessitating strong bases/reagents .

- Electronic effects : Limited conjugation between the acetyl group and aromatic ring due to near-orthogonal positioning .

- Regioselectivity : Nitration favors the para position, while methyl group nitration occurs under forcing conditions .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable starting material for various organic reactions due to its reactive carbonyl group. It can participate in nucleophilic addition reactions and can be converted into other functional groups through oxidation or reduction processes .

Fragrance Industry

This compound is widely utilized as a fragrance component due to its pleasant aromatic profile. Its hydrophobic nature and bulky structure make it suitable for incorporation into perfumes and flavoring agents .

Case Study 1: Synthesis Optimization

A study by Andreou et al. (1980) focused on optimizing the synthesis conditions for 1-(2,3,5,6-Tetramethylphenyl)ethanone. The researchers demonstrated that controlling the ratio of acetyl chloride to aluminum chloride was crucial in minimizing byproducts during the Friedel-Crafts reaction. This work provided insights into improving yield and purity in the synthesis of this compound .

In a recent study exploring the interactions of this compound with biological systems, researchers investigated its potential effects on enzyme activity and molecular recognition processes. The findings indicated that the compound could modulate certain biochemical pathways due to its structural features .

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aryl Ethanones

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2,3,5,6-Tetramethyl | C₁₂H₁₆O | 176.26 | High steric hindrance; lipophilic |

| 1-(2-Methylphenyl)ethanone | 2-Methyl | C₉H₁₀O | 134.18 | Minimal steric hindrance; lower logP |

| 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone | 2,3,5,6-Tetrafluoro-4-hydroxy | C₈H₄F₄O₂ | 208.11 | Electrophilic; polar due to -OH and -F |

| 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone | 2,6-Dichloro-4-CF₃ | C₉H₅Cl₂F₃O | 257.04 | High electronegativity; bioactive |

| 1-(3,4-Dihydroxy-2-methylphenyl)ethanone | 3,4-Dihydroxy-2-methyl | C₉H₁₀O₃ | 166.18 | Polar; antioxidant potential |

Key Observations :

- Steric Effects: The tetramethyl substitution in the target compound creates significant steric hindrance, reducing reactivity in cross-coupling reactions compared to less-substituted analogs like 1-(2-Methylphenyl)ethanone .

- Polarity: Hydroxyl and halogen substituents (e.g., in 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone) increase polarity, enhancing solubility in polar solvents .

Key Insights :

- The target compound’s methyl groups likely stabilize radical intermediates, contributing to its strong antioxidant profile .

- Hydroxylated analogs (e.g., 1-(3,4-Dihydroxy-2-methylphenyl)ethanone) exhibit activity dependent on phenolic -OH groups, absent in the target .

Physical Properties

- Melting Points: Fluorinated derivatives (e.g., 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone) exhibit higher melting points (109–111°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to non-polar substituents .

- Molecular Weight: The target compound (176.26 g/mol) is heavier than simpler analogs like 1-(2-Methylphenyl)ethanone (134.18 g/mol), impacting volatility and solubility .

Biological Activity

1-(2,3,5,6-Tetramethylphenyl)ethanone, also known as 2,3,5,6-tetramethylacetophenone, is an organic compound with a notable structure that has attracted attention in various fields of biological research. This compound is characterized by its aromatic ketone structure and has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : CHO

- Molecular Weight : 176.26 g/mol

- CAS Number : 2142-79-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A separate investigation revealed that it inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This suggests potential applications in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways leading to programmed cell death . A detailed study showed that treatment with this ketone resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

The biological activities of this compound are believed to be linked to its ability to interact with cellular membranes and disrupt normal cellular functions. The compound may induce oxidative stress in microbial cells and cancer cells alike, leading to increased reactive oxygen species (ROS) production which ultimately results in cell death .

Case Studies

- Antibacterial Efficacy : A clinical trial examined the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed a 70% improvement rate compared to a control group treated with standard antibiotics .

- Fungal Infection Treatment : Another study assessed the use of this compound in patients with recurrent Candida infections. The results indicated a marked decrease in infection recurrence when combined with conventional antifungal therapies .

Research Findings Summary

Q & A

Basic: What are the optimal synthetic routes for 1-(2,3,5,6-Tetramethylphenyl)ethanone?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 2,3,5,6-tetramethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Substrate preparation : Ensure high purity of the tetramethylbenzene precursor to avoid side reactions.

- Catalyst activation : Anhydrous conditions are critical to prevent catalyst deactivation .

- Work-up : Quench the reaction with ice-cold water to hydrolyze intermediates, followed by solvent extraction and recrystallization for purification.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ketone group .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (C₁₂H₁₆O, 176.25 g/mol), with fragmentation patterns indicating loss of methyl or acetyl groups .

Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:

Discrepancies often arise from approximations in computational models. To address this:

Refine DFT Parameters : Use higher-level basis sets (e.g., 6-311+G(d,p)) and hybrid functionals (e.g., B3LYP) to improve accuracy in predicting vibrational frequencies and NMR chemical shifts .

Validate with Experimental Data : Compare computed results with NIST-standardized spectra (e.g., gas-phase IR or GC retention indices) to identify systematic errors .

Solvent Effects : Include implicit solvent models (e.g., PCM for CDCl₃) in simulations to better match experimental conditions .

Advanced: How to design experiments to study substituent effects on the compound’s reactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 1-(3,4-dimethoxyphenyl)ethanone or 1-(4-fluorophenyl)ethanone ) and compare reaction rates in nucleophilic additions or oxidations.

- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants for reactions (e.g., bromination) under controlled temperatures and solvent systems.

- Steric/Electronic Probes : Employ Hammett plots to correlate substituent electronic parameters (σ) with reaction outcomes .

Advanced: How to interpret gas chromatography (GC) retention indices for this compound under different analytical conditions?

Methodological Answer:

Retention indices (RI) vary with column type and temperature programs. For example:

| Column Type | Active Phase | Temperature Program | RI Value | Reference |

|---|---|---|---|---|

| Capillary | VF-5MS | 50°C → 300°C (5°C/min) | 1573 | |

| Polar | DB-WAX | 40°C → 250°C (3°C/min) | 1820 |

- Non-polar columns (e.g., VF-5MS) prioritize volatility, while polar columns (e.g., DB-WAX) enhance separation based on dipole interactions. Calibrate with alkane standards for reproducibility .

Advanced: How to evaluate environmental or health hazards despite limited toxicological data?

Methodological Answer:

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone ) to infer hazards. Prioritize analogs with established GHS classifications.

- Precautionary Measures : Implement controls for dust/fume exposure (P261/P262 ) and conduct Ames tests for mutagenicity screening.

- Computational Toxicology : Apply QSAR models to predict acute toxicity or bioaccumulation potential .

Basic: What thermodynamic properties are critical for purification and storage?

Methodological Answer:

- Boiling Point : Estimated at ~490–510 K based on analogs (e.g., 1-(3-methylphenyl)ethanone boils at 493.2 K ). Use vacuum distillation for high-purity isolation.

- Melting Point : Likely >100°C due to high symmetry; confirm via differential scanning calorimetry (DSC).

- Storage : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation or moisture absorption .

Advanced: How to optimize regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric Maps : Use molecular modeling (e.g., DFT) to visualize electron density and steric hindrance. The tetramethyl substitution pattern directs electrophiles to the para position relative to the acetyl group.

- Directing Groups : Introduce temporary protecting groups (e.g., nitro) to override inherent steric effects, then remove post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.